1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methylpropan-1-one
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Overview
Description
1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methylpropan-1-one is a complex organic compound that features an indole moiety, a piperazine ring, and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methylpropan-1-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The indole derivative is then benzylated to introduce the benzyl group.
Next, the benzylated indole is reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine-indole conjugate. Finally, the resulting compound is acylated with 2-methylpropanoyl chloride to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methylpropan-1-one involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these receptors.
Comparison with Similar Compounds
Similar Compounds
1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methylpropan-1-one: shares similarities with other indole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the indole and piperazine moieties allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C24H27N3O2 |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-[4-(1-benzylindole-2-carbonyl)piperazin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C24H27N3O2/c1-18(2)23(28)25-12-14-26(15-13-25)24(29)22-16-20-10-6-7-11-21(20)27(22)17-19-8-4-3-5-9-19/h3-11,16,18H,12-15,17H2,1-2H3 |
InChI Key |
RXRMKLFBRYULSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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